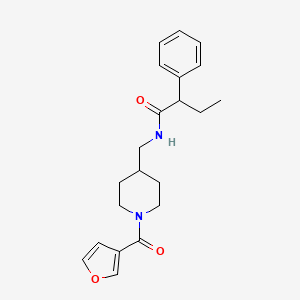

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-phenylbutanamide

Description

N-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-2-phenylbutanamide is a synthetic organic compound featuring a piperidine core substituted with a furan-3-carbonyl group at the 1-position and a 2-phenylbutanamide moiety linked via a methylene bridge at the 4-position.

Properties

IUPAC Name |

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-2-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-2-19(17-6-4-3-5-7-17)20(24)22-14-16-8-11-23(12-9-16)21(25)18-10-13-26-15-18/h3-7,10,13,15-16,19H,2,8-9,11-12,14H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSUHZPWMCTXJKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-phenylbutanamide typically involves multiple steps:

Formation of the Furan-3-carbonyl Intermediate: This step involves the acylation of furan with an appropriate acyl chloride under acidic conditions to form the furan-3-carbonyl intermediate.

Piperidine Derivative Synthesis: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor such as 4-piperidone, which is then functionalized to introduce the furan-3-carbonyl group.

Coupling Reaction: The furan-3-carbonyl piperidine intermediate is then coupled with 2-phenylbutanamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

Scaling Up Reactions: Ensuring that the reactions can be scaled up from laboratory to industrial scale without loss of efficiency.

Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-phenylbutanamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of furan-2,3-dione derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-phenylbutanamide has several applications in scientific research:

Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

Chemical Biology: Employed in the design of chemical probes to study biological pathways.

Pharmaceutical Industry: Potential use in the development of new drugs targeting specific diseases.

Mechanism of Action

The mechanism by which N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-phenylbutanamide exerts its effects involves:

Molecular Targets: It may interact with specific enzymes or receptors in the body, modulating their activity.

Pathways Involved: The compound could influence signaling pathways related to inflammation, pain, or neurological functions, depending on its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine-Based Amides and Their Modifications

The compound shares structural motifs with several piperidine-containing analogs:

Key Observations :

- Furan vs. Aromatic Substitutions : The furan-3-carbonyl group distinguishes the target compound from analogs like 2'-fluoroortho-fluorofentanyl (fluorophenyl) or Goxalapladib (trifluoromethyl biphenyl). Furan’s electron-rich oxygen may enhance hydrogen bonding or metabolic stability compared to halogenated aromatics .

Pharmacological Implications

- Receptor Targeting: Piperidine-based amides often target central nervous system (CNS) receptors (e.g., opioid receptors in fentanyl analogs) . The target compound’s phenylbutanamide group may confer selectivity for non-opioid targets, such as enzymes or ion channels.

- Metabolic Stability : The furan ring may influence oxidative metabolism. For example, furans are susceptible to cytochrome P450-mediated oxidation, which could shorten half-life compared to fluorinated analogs (e.g., 2'-fluoroortho-fluorofentanyl) .

Biological Activity

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-phenylbutanamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 394.51 g/mol. The compound features a piperidine ring, which is known for its role in various biological activities, including analgesic and anti-inflammatory effects.

The biological activity of this compound primarily involves modulation of neurotransmitter systems and inhibition of specific enzymes. The furan and phenyl groups contribute to the compound's ability to interact with various receptors in the central nervous system (CNS).

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of key neurotransmitters such as serotonin and dopamine. This mechanism is crucial for developing treatments for mood disorders and neurodegenerative diseases.

Therapeutic Applications

This compound has been investigated for several therapeutic applications:

- Analgesic Properties : Preliminary studies suggest that the compound exhibits analgesic effects comparable to traditional pain relievers.

- Anti-inflammatory Activity : The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory conditions.

- Neuroprotective Effects : Its ability to modulate neurotransmitter levels suggests potential neuroprotective effects, which could be beneficial in conditions like Parkinson's disease.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Analgesic Efficacy

A study conducted on animal models demonstrated that administration of the compound resulted in significant pain relief compared to control groups. The analgesic effect was attributed to its action on opioid receptors.

Study 2: Neuroprotection

In vitro experiments showed that this compound could protect neuronal cells from oxidative stress-induced damage. This finding supports its potential use in neurodegenerative diseases.

Study 3: Anti-inflammatory Effects

Research indicated that the compound reduced pro-inflammatory cytokine levels in cell cultures exposed to inflammatory stimuli, highlighting its potential as an anti-inflammatory agent.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C21H26N2O5S |

| Molecular Weight | 394.51 g/mol |

| Potential Therapeutic Uses | Analgesic, Anti-inflammatory, Neuroprotective |

| Mechanism of Action | Enzyme inhibition, Neurotransmitter modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.